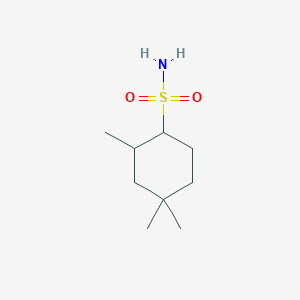
2-Bromo-5-(3-bromo-2-methylpropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-bromo-2-methylpropyl)furan: is a furan derivative that features two bromine atoms and a methylpropyl group. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and the methylpropyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromination of 2-methylpropylfuran:
Starting Material: 2-methylpropylfuran
Reagents: Bromine (Br2)
Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.
Procedure: The bromine is added dropwise to a solution of 2-methylpropylfuran in CCl4, resulting in the formation of 2-bromo-5-(3-bromo-2-methylpropyl)furan.
-
Lithiation and Electrophilic Bromination:
Starting Material: 2-bromo-5-methylfuran
Reagents: n-Butyllithium (n-BuLi), Bromine (Br2)
Conditions: The reaction is performed at low temperatures (around -78°C) in an inert atmosphere.
Procedure: The lithiation of 2-bromo-5-methylfuran is followed by electrophilic bromination to introduce the second bromine atom.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination reactions using automated systems to control the addition of bromine and maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted furans with nucleophilic groups replacing bromine atoms
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
Products: Oxidized derivatives of the furan ring
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, room temperature to reflux
Products: Reduced derivatives with hydrogen atoms replacing bromine atoms
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties and reactivity.
Industry:
Material Science: Employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-bromo-5-(3-bromo-2-methylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The furan ring’s aromaticity and electron-rich nature facilitate its participation in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
2-Bromo-5-methylfuran: Lacks the additional bromine and methylpropyl group, making it less reactive in certain substitution reactions.
3-Bromofuran: Contains a single bromine atom, offering different reactivity patterns compared to 2-bromo-5-(3-bromo-2-methylpropyl)furan.
2,5-Dibromofuran: Similar in having two bromine atoms but lacks the methylpropyl group, affecting its steric and electronic properties.
Uniqueness:
- The presence of both bromine atoms and the methylpropyl group in this compound provides a unique combination of reactivity and steric effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10Br2O |
|---|---|
Molecular Weight |
281.97 g/mol |
IUPAC Name |
2-bromo-5-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10Br2O/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
TXERSWCWOLTHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(O1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)





![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)



![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)

